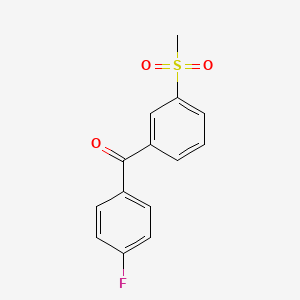

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Description

BenchChem offers high-quality (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNHNAJISPFEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone synthesis route

An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Executive Summary

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a diaryl ketone scaffold featuring both a sulfone and a fluorine moiety, structural motifs of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of viable synthetic routes for its preparation, intended for researchers and professionals in drug development and chemical synthesis. We will dissect two primary retrosynthetic strategies: a linear approach involving the early introduction of the sulfone group, and a convergent approach where the sulfone is formed in the final step. This document provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and offers a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs, balancing factors such as yield, scalability, and reagent availability.

Introduction and Retrosynthetic Analysis

The synthesis of unsymmetrical diaryl ketones like (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is most commonly achieved via the Friedel-Crafts acylation reaction.[1] This cornerstone of organic synthesis involves the electrophilic aromatic substitution of an aromatic ring (fluorobenzene) with an activated acyl group. The key challenge, therefore, lies in the efficient preparation of the requisite acylating agent, 3-(methylsulfonyl)benzoyl chloride.

Our retrosynthetic analysis identifies the central carbonyl-aryl bond as the primary disconnection point. This leads to two logical forward-synthesis strategies, primarily differing in the timing of the thioether oxidation step.

Caption: Retrosynthetic analysis of the target molecule.

-

Route A (Pre-Acylation Oxidation): This linear sequence involves the synthesis of 3-(methylthio)benzoic acid, its oxidation to the corresponding sulfone, conversion to the acyl chloride, and a final Friedel-Crafts acylation step.

-

Route B (Post-Acylation Oxidation): This route involves the synthesis of 3-(methylthio)benzoyl chloride, its use in a Friedel-Crafts acylation with fluorobenzene to form an intermediate thioether-ketone, followed by a final oxidation to yield the target sulfone.

Synthetic Route A: Pre-formation of the Sulfonyl Group

This pathway is a robust, linear sequence where the sulfone functionality is installed on the benzoic acid backbone before the final C-C bond formation. This approach isolates the potentially sensitive oxidation step from the final ketone product, which can be advantageous for purification.

Caption: Workflow for Synthetic Route A.

Step-by-Step Experimental Protocol (Route A)

Step A.1: Synthesis of 3-(Methylthio)benzoic Acid

This procedure is adapted from patented methods for synthesizing methylthiobenzoic acids from their corresponding chlorobenzonitriles.[2][3] The reaction proceeds via nucleophilic aromatic substitution of the chlorine atom with sodium thiomethoxide, followed by in-situ hydrolysis of the nitrile group to a carboxylic acid.

-

Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-chlorobenzonitrile (1.0 eq), a phase-transfer catalyst such as a resin-immobilized quaternary ammonium salt (0.05 eq), and an organic solvent like toluene.

-

Heat the mixture to 70-80°C with vigorous stirring.

-

Slowly add an aqueous solution of sodium methyl mercaptide (NaSMe, 1.2 eq) dropwise over 2-3 hours, maintaining the temperature.

-

After the addition is complete, continue stirring at 80°C for an additional 3-5 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

For the hydrolysis, carefully add a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the reaction mixture.

-

Increase the temperature to 100-110°C and reflux until the evolution of ammonia gas ceases (test with moist pH paper).

-

Cool the mixture to room temperature and transfer to a separatory funnel. Separate the aqueous layer.

-

Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

The product, 3-(methylthio)benzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step A.2: Oxidation to 3-(Methylsulfonyl)benzoic Acid

The thioether is selectively oxidized to a sulfone using a standard and reliable oxidant, hydrogen peroxide, in an acidic medium. This method is well-documented for analogous substrates.[4]

-

Protocol:

-

In a round-bottom flask, suspend 3-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

-

Cool the mixture in an ice-water bath.

-

Gradually add 30% hydrogen peroxide (H₂O₂, 2.5-3.0 eq) dropwise, ensuring the temperature remains below 20°C.

-

After addition, remove the ice bath and heat the reaction mixture to 80-90°C for 2-3 hours.

-

Cool the reaction to room temperature, allowing the product to crystallize. If no solid forms, the mixture can be carefully poured into ice water to induce precipitation.

-

To quench any remaining peroxide, add a solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield 3-(methylsulfonyl)benzoic acid.

-

Step A.3: Synthesis of 3-(Methylsulfonyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride, a common and effective reagent for this transformation.[5][6]

-

Protocol:

-

In a flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 3-(methylsulfonyl)benzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The resulting crude 3-(methylsulfonyl)benzoyl chloride[7] is often used directly in the next step without further purification.

-

Step A.4: Friedel-Crafts Acylation

This is the final key step, forming the diaryl ketone. Anhydrous conditions are critical as the Lewis acid catalyst, aluminum chloride, reacts violently with water.[1][8]

-

Protocol:

-

Charge a dry, three-necked flask under a nitrogen atmosphere with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve fluorobenzene (1.1 eq) and the crude 3-(methylsulfonyl)benzoyl chloride (1.0 eq) in the same dry solvent.

-

Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone.

-

| Route A: Reagent Summary | Molar Eq. | Purpose |

| Step A.1 | ||

| 3-Chlorobenzonitrile | 1.0 | Starting Material |

| Sodium Methyl Mercaptide | 1.2 | Nucleophile |

| Sodium Hydroxide | 2.0-3.0 | Hydrolysis Reagent |

| Step A.2 | ||

| 3-(Methylthio)benzoic Acid | 1.0 | Substrate |

| Hydrogen Peroxide (30%) | 2.5-3.0 | Oxidizing Agent |

| Acetic Acid | Solvent | Solvent/Catalyst |

| Step A.3 | ||

| 3-(Methylsulfonyl)benzoic Acid | 1.0 | Substrate |

| Thionyl Chloride | 2.0-3.0 | Chlorinating Agent |

| DMF | Catalytic | Catalyst |

| Step A.4 | ||

| 3-(Methylsulfonyl)benzoyl Chloride | 1.0 | Acylating Agent |

| Fluorobenzene | 1.1 | Aromatic Substrate |

| Aluminum Chloride | 1.2 | Lewis Acid Catalyst |

Synthetic Route B: Post-acylation Oxidation

This alternative strategy performs the Friedel-Crafts acylation on the thioether-containing benzoyl chloride. The oxidation to the sulfone is the final step. This may be more atom-economical if the intermediate thioether-acyl chloride can be prepared efficiently, but requires that the oxidation step does not affect the ketone or the fluorophenyl ring.

Caption: Workflow for Synthetic Route B.

Step-by-Step Experimental Protocol (Route B)

Step B.1: Synthesis of 3-(Methylthio)benzoyl Chloride

The starting material for this route, 3-(methylthio)benzoic acid, is synthesized as described in Step A.1. It is then converted to its acyl chloride.

-

Protocol:

-

Following the procedure in Step A.3, react 3-(methylthio)benzoic acid (1.0 eq) with thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

After refluxing for 2-4 hours, remove the excess thionyl chloride under reduced pressure to yield crude 3-(methylthio)benzoyl chloride, which is used directly.

-

Step B.2: Friedel-Crafts Acylation

The procedure is analogous to Step A.4, but with the thioether-containing acyl chloride.

-

Protocol:

-

Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry DCM at 0°C.

-

Add a solution of fluorobenzene (1.1 eq) and crude 3-(methylthio)benzoyl chloride (1.0 eq) in dry DCM dropwise.

-

Stir the reaction, allowing it to warm to room temperature overnight.

-

Work up the reaction as described in Step A.4 (quench with ice/HCl, extract, wash, dry, and concentrate).

-

The crude product is (4-Fluorophenyl)(3-(methylthio)phenyl)methanone. This intermediate should be purified before the final oxidation step to prevent oxidation of impurities.

-

Step B.3: Final Oxidation

The thioether-ketone intermediate is oxidized to the final sulfone product. The conditions are similar to Step A.2, and are generally mild enough not to affect the rest of the molecule.[9]

-

Protocol:

-

Dissolve the purified (4-Fluorophenyl)(3-(methylthio)phenyl)methanone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (H₂O₂, 2.5 eq).

-

Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70°C for an additional 2 hours, monitoring for completion by TLC.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Quench excess peroxide with sodium sulfite solution.

-

Collect the final product, (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, by filtration, wash with water, and dry.

-

Comparative Analysis and Scientific Rationale

| Feature | Route A (Pre-oxidation) | Route B (Post-oxidation) |

| Purity | Easier to control. Intermediates like the sulfonyl acid are often crystalline and easily purified. | Risk of side-product formation during the final oxidation step, potentially complicating purification of the final product. |

| Yield | Can suffer from losses at each of the 4 main steps. The sulfonyl acid may have poor solubility. | Potentially higher overall yield due to a shorter sequence from the common intermediate (3-(methylthio)benzoic acid). |

| Scalability | Generally robust and scalable. The intermediates are well-defined. | The final oxidation on a complex molecule may present challenges on a larger scale. Exothermic control is critical. |

| Robustness | More predictable. Oxidation is performed on a simpler molecule, reducing the chance of unexpected side reactions. | The thioether-ketone intermediate may be less stable or more difficult to handle than the sulfonyl-acid of Route A. |

Expert Rationale:

For laboratory-scale synthesis and process development, Route A is generally preferred . Its linear nature allows for the isolation and purification of key crystalline intermediates, such as 3-(methylsulfonyl)benzoic acid. This ensures that the material entering the expensive and sensitive Friedel-Crafts acylation step is of high purity, leading to a cleaner final reaction and simplifying the ultimate purification of the target compound. While it involves more discrete steps, the self-validating nature of isolating clean intermediates provides greater control and predictability.

Route B presents an attractive, more convergent pathway. However, its success hinges on the chemoselectivity of the final oxidation. While H₂O₂/AcOH is generally selective for sulfur, the presence of an electron-rich aromatic ketone could potentially lead to undesired Baeyer-Villiger oxidation or other side reactions, especially under forcing conditions. Therefore, Route B may require more extensive process optimization to ensure high fidelity in the final step.

Conclusion

The synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone can be reliably achieved through two primary synthetic strategies centered around a Friedel-Crafts acylation. Route A, involving the early formation and isolation of 3-(methylsulfonyl)benzoic acid, offers a highly controlled and robust method that is recommended for ensuring high purity of the final product. Route B, which postpones the oxidation to the final step, provides a shorter and more convergent approach but may require more careful optimization to manage the selectivity of the final oxidation. The choice between these routes will depend on the specific project goals, including scale, purity requirements, and available resources for process optimization.

References

-

Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Synthetic methods for the β-keto sulfones. [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

- Google Patents. (2012). CN101817770B - Method for preparing methylthio-benzoic acid.

- Google Patents. (2010). CN101712641A - Method for preparing methylthio benzoic acid.

-

Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. [Link]

-

Nanomaterials Chemistry. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]

-

Thieme Chemistry. (2016). Recent Advances in the Synthesis of Sulfones. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Link]

- Google Patents. (2013). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

-

PubMed. (2005). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. [Link]

-

MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(23), 7208. [Link]

-

ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

- Google Patents. (2006). WO2006002691A1 - Process for the synthesis and purification of (4-methoxybutyl) (4-trifluoromethylphenyl)methanone.

-

PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. [Link]

- Google Patents. (2012). CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde.

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Google Patents. (2023).

- Google Patents. (2014). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

-

PubChem. (n.d.). (4-Fluorophenyl)(4-(methylthio)phenyl)methanone. [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 3. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

- 6. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Benzoyl chloride, 3-(methylsulfonyl)- | 54857-54-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

A Modernized Approach to the Synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a diaryl ketone scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Traditional synthetic routes, such as the classical Friedel-Crafts acylation, frequently rely on stoichiometric amounts of harsh Lewis acids and halogenated solvents, posing challenges related to safety, environmental impact, and product purification. This guide presents a novel, efficient, and environmentally benign methodology for the synthesis of this target compound. By leveraging methanesulfonic anhydride as a promoter, this approach circumvents the need for metallic and halogenated reagents, offering high yields, excellent regioselectivity, and a streamlined workflow. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive analysis of the process, designed to be a self-validating system for researchers in the field.

Introduction: The Imperative for Greener Synthetic Routes

Diaryl ketones are a cornerstone structural motif in a vast array of biologically active molecules and functional materials. The specific construct of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone combines three critical pharmacophores: a fluorinated aromatic ring known to enhance metabolic stability and binding affinity, a flexible ketone linker, and a methanesulfonyl group that can act as a potent hydrogen bond acceptor.

Historically, the synthesis of such compounds has been dominated by the Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1] However, the archetypal protocol, which employs strong Lewis acids like aluminum chloride (AlCl₃), suffers from several drawbacks:

-

Harsh Reaction Conditions: Often requiring high temperatures and inert atmospheres.

-

Poor Atom Economy: The Lewis acid is typically required in stoichiometric or excess amounts and is consumed during aqueous workup.

-

Environmental Concerns: Generates significant metallic and often halogenated waste streams.

-

Substrate Limitations: The reaction is incompatible with many functional groups.

The evolution of synthetic organic chemistry now demands methodologies that are not only efficient but also sustainable. This guide details a modernized Friedel-Crafts-type acylation that addresses these historical limitations by utilizing methanesulfonic anhydride, a metal- and halogen-free promoter.[2] This approach offers a practical, scalable, and "greener" pathway to high-purity (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone.[2]

The Core of the Novel Method: Mechanistic Rationale

The chosen methodology is a Friedel-Crafts acylation of fluorobenzene with 3-(methylsulfonyl)benzoyl chloride. The innovation lies in the activation of the acyl chloride. Instead of a Lewis acid, methanesulfonic anhydride is employed to generate the reactive electrophile, a mixed anhydride, which then rearranges to form the critical acylium ion.

The causality behind this choice is rooted in efficiency and safety. Methanesulfonic anhydride is a powerful dehydrating agent and acid catalyst that facilitates the formation of the acylium ion under significantly milder conditions than traditional Lewis acids.[2] The reaction proceeds via electrophilic aromatic substitution, with the fluorine atom on the fluorobenzene ring acting as a moderate ortho-, para-director. Due to steric hindrance, the acylation overwhelmingly favors the para-position, leading to the desired product with high regioselectivity.[3]

Proposed Reaction Mechanism

Caption: Proposed mechanism for the methanesulfonic anhydride-promoted acylation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. Each step includes a rationale to ensure experimental choices are understood, leading to a trustworthy and reproducible outcome.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-(Methylsulfonyl)benzoyl chloride | ≥98% | Commercial | Store under inert gas. |

| Fluorobenzene | Anhydrous, ≥99% | Commercial | Use directly from a sealed bottle. |

| Methanesulfonic anhydride | ≥98% | Commercial | Highly hygroscopic; handle with care. |

| Dichloromethane (DCM) | Anhydrous | Commercial | Dry over molecular sieves if necessary. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | Aqueous solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying. |

| Equipment | |||

| Three-neck round-bottom flask | Oven-dried before use. | ||

| Magnetic stirrer and stir bar | |||

| Reflux condenser | |||

| Addition funnel | |||

| Nitrogen/Argon inlet | To maintain an inert atmosphere. | ||

| Ice bath |

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel. A positive pressure of nitrogen is maintained throughout the reaction. Rationale: Both methanesulfonic anhydride and the acyl chloride are moisture-sensitive.

-

Reagent Charging: To the flask, add 3-(methylsulfonyl)benzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 3 mL per mmol of acyl chloride).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Promoter Addition: Carefully add methanesulfonic anhydride (1.1 eq) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 5°C. Rationale: This step can be exothermic; portion-wise addition prevents temperature spikes that could lead to side reactions.

-

Substrate Addition: Add fluorobenzene (1.5 eq) to the addition funnel and add it dropwise to the reaction mixture over 20-30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Rationale: This safely neutralizes the methanesulfonic acid and any unreacted anhydride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the final product as a crystalline solid. Purity should be assessed by HPLC and NMR.

Data Summary and Validation

The success of the synthesis is validated through rigorous data analysis. The following table summarizes expected outcomes based on similar reported procedures.

| Parameter | Value | Method of Verification | Rationale for Trustworthiness |

| Reactant Ratio | 1 : 1.1 : 1.5 | - | A slight excess of the anhydride ensures full activation, while excess fluorobenzene drives the reaction to completion. |

| Reaction Time | 4 - 6 hours | TLC / LC-MS | Monitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation. |

| Product Yield | 85 - 95% | Gravimetric analysis | High yield indicates an efficient and selective transformation. |

| Product Purity | >98% | HPLC, ¹H NMR | High purity is essential for subsequent use in drug development pipelines. |

| Melting Point | Literature value | Melting point apparatus | A sharp melting point close to the literature value is a strong indicator of purity. |

| ¹H NMR | Conforms to structure | NMR Spectroscopy | Confirms the chemical structure and regioselectivity of the product. |

| Mass Spectrometry | [M+H]⁺ matches calculated mass | LC-MS / HRMS | Provides definitive confirmation of the molecular weight and elemental composition. |

Conclusion and Future Outlook

This guide outlines a novel and robust synthesis of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone that aligns with the principles of green chemistry. By replacing traditional Lewis acids with methanesulfonic anhydride, the protocol offers high yields, operational simplicity, and a significantly improved environmental profile.[2] The detailed, self-validating workflow provides researchers with a reliable and scalable method to access this valuable building block for pharmaceutical research and development. This approach not only represents an advancement for the synthesis of this specific molecule but also serves as a model for the modernization of classical organic reactions.

References

-

ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Available at: [Link]

-

PubMed. (2005). "Greener" Friedel-Crafts acylations: a metal- and halogen-free methodology. Available at: [Link]

-

ResearchGate. (2009). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Available at: [Link]

Sources

Spectroscopic Characterization of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of the compound (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-tested insights to offer a comprehensive understanding of the characterization of this molecule. The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development, and a thorough understanding of spectroscopic data is paramount for confirming molecular identity, purity, and conformation.

Molecular Structure and Key Features

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a diaryl ketone featuring a fluorine-substituted phenyl ring and a methanesulfonyl-substituted phenyl ring linked by a central carbonyl group. This unique combination of functional groups—a ketone, an aromatic fluoride, and a sulfone—gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the fluoro, carbonyl, and methanesulfonyl groups significantly influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts in NMR spectroscopy. The vibrational modes associated with the C=O, S=O, and C-F bonds produce strong, diagnostic absorption bands in the IR spectrum. Finally, the molecule's mass and fragmentation patterns in mass spectrometry provide definitive confirmation of its elemental composition and structural connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~8.25 | s | 1H | H-2' | The proton ortho to both the carbonyl and sulfonyl groups is expected to be the most deshielded aromatic proton due to the strong combined electron-withdrawing effects. |

| ~8.10 | d | 1H | H-6' | This proton, ortho to the sulfonyl group and meta to the carbonyl, will also be significantly deshielded. |

| ~7.90 | d | 1H | H-4' | Positioned ortho to the carbonyl and meta to the sulfonyl group, this proton will experience considerable deshielding. |

| ~7.80 | t | 1H | H-5' | The proton meta to both electron-withdrawing groups will be the least deshielded of the methanesulfonylphenyl ring, appearing as a triplet. |

| ~7.75 | dd | 2H | H-2, H-6 | These protons are ortho to the carbonyl group and will be deshielded. The coupling to the adjacent fluorine and proton will result in a doublet of doublets. |

| ~7.20 | t | 2H | H-3, H-5 | These protons are ortho to the fluorine atom and will be shielded relative to the other aromatic protons, appearing as a triplet. |

| ~3.10 | s | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are deshielded by the adjacent electronegative sulfur and oxygen atoms, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~195.0 | C=O | The carbonyl carbon is highly deshielded and its chemical shift is characteristic of diaryl ketones. |

| ~165.0 (d, ¹JCF ≈ 250 Hz) | C-4 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |

| ~141.0 | C-3' | The carbon bearing the methanesulfonyl group will be deshielded. |

| ~138.0 | C-1' | The ipso-carbon of the methanesulfonylphenyl ring attached to the carbonyl. |

| ~133.0 (d, ³JCF ≈ 9 Hz) | C-2, C-6 | These carbons, ortho to the carbonyl and meta to the fluorine, will show a smaller three-bond coupling to fluorine. |

| ~132.5 | C-1 | The ipso-carbon of the fluorophenyl ring attached to the carbonyl. |

| ~130.0 | C-5' | Aromatic CH carbon. |

| ~129.0 | C-6' | Aromatic CH carbon. |

| ~128.0 | C-4' | Aromatic CH carbon. |

| ~126.0 | C-2' | Aromatic CH carbon. |

| ~116.0 (d, ²JCF ≈ 22 Hz) | C-3, C-5 | These carbons, ortho to the fluorine and meta to the carbonyl, will exhibit a two-bond coupling to fluorine. |

| ~44.5 | -SO₂CH₃ | The methyl carbon of the sulfonyl group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse width with a relaxation delay of 1 second.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

-

Acquire 1024-2048 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl rings. |

| ~1665 | Strong | C=O Stretch | The diaryl ketone carbonyl stretch is a very strong and sharp absorption. Its position is influenced by the electronic effects of the substituents on the aromatic rings. |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch | These bands are characteristic of the phenyl ring skeletal vibrations. |

| ~1310 | Strong | Asymmetric SO₂ Stretch | The sulfonyl group gives rise to two very strong and characteristic stretching vibrations. The asymmetric stretch appears at a higher frequency. |

| ~1220 | Medium | C-F Stretch | The carbon-fluorine bond stretch is typically found in this region. |

| ~1150 | Strong | Symmetric SO₂ Stretch | The symmetric stretch of the sulfonyl group is also a strong and sharp band. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be baseline corrected if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale and Expert Insights |

| 278 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₄H₁₁FO₃S). |

| 183 | [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical. |

| 123 | [C₇H₄FO]⁺ | Formation of the 4-fluorobenzoyl cation, a common and stable fragment in the mass spectra of 4-fluorobenzophenone derivatives. |

| 95 | [C₆H₄F]⁺ | Loss of a carbonyl group from the 4-fluorobenzoyl cation to form the 4-fluorophenyl cation. |

| 155 | [C₇H₅O₃S]⁺ | Formation of the 3-methanesulfonylbenzoyl cation. |

Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone under electron ionization.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, though predictive, is firmly rooted in the established principles of NMR, IR, and MS, and is supported by data from closely related, well-characterized molecules. The predicted data tables, coupled with the detailed experimental protocols and expert interpretations, provide a robust framework for researchers engaged in the synthesis and characterization of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone and its analogs. Adherence to these analytical methodologies will ensure the unambiguous structural elucidation and quality control that are critical in the fields of chemical research and drug development.

References

As this guide is based on a predictive analysis, a formal reference list of publications containing the exact experimental data for the title compound cannot be provided. The predicted data and interpretations are based on established principles of spectroscopy and comparison with publicly available data for structurally similar compounds, such as those found in the NIST Chemistry WebBook, the Spectral Database for Organic Compounds (SDBS), and various chemical supplier databases.

An In-Depth Technical Guide to the Putative Biological Targets of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Foreword: Unveiling Therapeutic Potential Through Target Deconvolution

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological- a critical step that dictates the trajectory of preclinical and clinical development. The compound (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a diarylmethanone derivative, stands as a molecule of significant interest due to its structural motifs, which are prevalent in a variety of bioactive agents. This guide provides a comprehensive exploration of its putative biological targets, grounded in established medicinal chemistry principles and structure-activity relationship (SAR) analyses. We will delve into the mechanistic underpinnings of these potential interactions and present a clear, actionable framework for their experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this compound.

Structural and Physicochemical Profile

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is characterized by a central ketone linker connecting a 4-fluorophenyl ring and a 3-methanesulfonylphenyl ring.

| Property | Value |

| Molecular Formula | C₁₄H₁₁FO₃S |

| Molecular Weight | 278.3 g/mol |

| LogP (predicted) | ~2.5-3.5 |

| Topological Polar Surface Area | 69.9 Ų |

The presence of the electron-withdrawing methanesulfonyl group and the electronegative fluorine atom significantly influences the molecule's electronic distribution and potential for intermolecular interactions. These features are key to its putative binding affinities.

Primary Putative Biological Targets

Based on extensive analysis of structurally analogous compounds, two primary targets emerge as highly probable: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase.

Cyclooxygenase-2 (COX-2): The Anti-Inflammatory Axis

The methanesulfonylphenyl moiety is a hallmark of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The diarylmethanone scaffold can orient the methanesulfonyl group into a secondary pocket of the COX-2 enzyme, a feature that confers selectivity over the constitutively expressed COX-1 isoform.

COX-2 is an inducible enzyme that plays a pivotal role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Inhibition of COX-2 is a well-established therapeutic strategy for mitigating inflammation and pain. The methanesulfonyl group of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is hypothesized to form a strong hydrogen bond with the histidine residue (His90) in the side pocket of the COX-2 active site, thereby anchoring the molecule and blocking substrate access.

Caption: The COX-2 inflammatory pathway and the putative inhibitory action of the compound.

p38 MAP Kinase: A Nexus for Inflammatory Cytokine Production

The diarylmethanone scaffold has been identified in potent and selective inhibitors of p38 MAP kinase.[3] This enzyme is a critical regulator of the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

p38 MAP kinase is a serine/threonine kinase that is activated in response to cellular stress and inflammatory stimuli. The (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is proposed to bind to the ATP-binding pocket of p38α, forming key hydrogen bonds with the hinge region of the enzyme. The 4-fluorophenyl moiety can occupy a hydrophobic pocket, while the methanesulfonylphenyl group can interact with solvent-exposed regions, contributing to both potency and selectivity.

Caption: The p38 MAP kinase signaling cascade and the putative point of inhibition.

Experimental Validation Workflow

A multi-tiered approach is essential for the robust validation of these putative targets. The workflow should progress from initial in vitro biochemical assays to more complex cell-based and in vivo models.

Caption: A tiered experimental workflow for target validation.

Tier 1: In Vitro Biochemical Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified COX-1 and COX-2 enzymes.

-

Protocol:

-

Purified recombinant human COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

-

-

Objective: To determine the IC50 of the compound against purified p38α MAP kinase.

-

Protocol:

-

Active recombinant p38α is incubated with the compound at various concentrations in a kinase buffer containing a specific peptide substrate (e.g., ATF2) and ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C.

-

The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA format or by radiometric methods incorporating ³²P-ATP.

-

IC50 values are determined from the resulting dose-response curves.

-

Tier 2: Cell-Based Assays

-

Objective: To confirm that the compound directly binds to its putative targets in a cellular environment.

-

Protocol:

-

Intact cells (e.g., human macrophages) are treated with the compound or vehicle control.

-

The cells are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble target protein (COX-2 or p38α) remaining at each temperature is quantified by Western blotting or ELISA.

-

A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

-

Objective: To assess the compound's ability to inhibit the production of pro-inflammatory mediators in a relevant cell model.

-

Protocol:

-

A suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is pre-treated with various concentrations of the compound.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

The concentrations of TNF-α, IL-6, and PGE2 in the supernatant are measured using ELISA kits.

-

The dose-dependent inhibition of these inflammatory mediators provides evidence of functional target engagement.

-

Broader Biological Activities and Future Directions

While COX-2 and p38 MAP kinase represent the most probable primary targets, the diarylmethanone scaffold is known for its diverse biological activities.[4][5][6] Preliminary screening has shown that some diarylmethane derivatives possess anticancer properties, potentially through the modulation of survival signaling pathways involving Akt and ERK.[6] Additionally, some related structures have demonstrated antimicrobial activity.[7]

Future research should therefore include broader phenotypic screening to uncover any unanticipated therapeutic applications. This could involve:

-

Antiproliferative assays against a panel of cancer cell lines.

-

Kinase profiling against a broad panel of kinases to assess selectivity and identify potential off-target effects.

-

Antimicrobial susceptibility testing against a range of bacterial and fungal strains.

Conclusion

(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone is a compound with significant therapeutic potential, primarily as an anti-inflammatory agent. The structural alerts within its chemical architecture strongly suggest that Cyclooxygenase-2 and p38 MAP kinase are its principal biological targets. The experimental framework outlined in this guide provides a clear and logical path for the rigorous validation of these hypotheses. By systematically progressing from biochemical to cellular and ultimately to in vivo models, researchers can effectively deconvolve the mechanism of action of this promising molecule and pave the way for its further development as a novel therapeutic agent. The insights gained from these studies will be invaluable for optimizing its pharmacological profile and defining its clinical utility.

References

-

Riendeau, D., et al. (2001). A new structural variation on the methanesulfonylphenyl class of selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(12), 1551-1554. [Link]

-

El-Gazzar, A. R. R., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules, 13(1), 54. [Link]

-

Patel, R. V., et al. (2023). Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. ResearchGate. [Link]

-

Lima, L. M., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 21(10), 1375. [Link]

- Prasit, P., et al. (2000). (Methylsulfonyl) phenyl-2- (5H) -furanones as cox-2 inhibitors.

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

-

Wang, M., et al. (2012). Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. Molecules, 17(7), 8192-8203. [Link]

-

Tapkir, S. R., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 8(20), 17929-17935. [Link]

-

Wohlfarth, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. AAPS Journal, 19(4), 1143-1159. [Link]

-

Wang, L., et al. (2021). Pharmacological Effects of FTY720 and its Derivatives. Current Drug Targets, 22(12), 1368-1377. [Link]

-

Kumar, S., & Bawa, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(44), 23176-23208. [Link]

-

Bio, M., et al. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. Journal of Medicinal Chemistry, 52(15), 4973-4976. [Link]

-

Alhadi, A. A., et al. (2014). Synthesis and sar study of diarylpentanoid analogues as new anti-inflammatory agents. Molecules, 19(10), 16058-16081. [Link]

-

El-Gazzar, A. R. R., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Biomolecules, 13(1), 54. [Link]

-

Kumar, A., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivat. Journal of the Serbian Chemical Society, 80(1), 35-46. [Link]

-

FDA/SPL Data Repository. (n.d.). UNII - IWY4W66OKW. U.S. Food and Drug Administration. [Link]

-

Chen, Y. L., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1129. [Link]

Sources

- 1. A new structural variation on the methanesulfonylphenyl class of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE122005000010I2 - (Methylsulfonyl) phenyl-2- (5H) -furanones as cox-2 inhibitors - Google Patents [patents.google.com]

- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In silico modeling of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

An In-Depth Technical Guide to the In Silico Modeling of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone

Foreword: A Case Study Approach to In Silico Drug Discovery

The journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant risk of failure. Computational, or in silico, modeling has emerged as an indispensable tool to mitigate these risks, offering a rational, cost-effective, and rapid approach to characterizing and optimizing potential drug candidates before significant resources are invested in their synthesis and experimental testing.[1][2]

This guide provides a comprehensive, in-depth walkthrough of the core in silico modeling techniques as applied to a hypothetical novel compound: (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone . As this specific molecule is not extensively characterized in public databases, we will approach this guide as a real-world case study, demonstrating the complete workflow a computational chemist or drug discovery scientist would undertake. We will begin by postulating a plausible biological target and then proceed through a rigorous pipeline of computational analyses, including molecular docking, molecular dynamics simulations, QSAR considerations, and ADMET profiling.

The methodologies and principles detailed herein are designed to be broadly applicable, providing researchers, scientists, and drug development professionals with a robust framework for the in silico evaluation of their own small molecule candidates.

Part 1: Target Identification - A Computational Hypothesis

For a novel compound with an unknown mechanism of action, the first step is to identify its potential biological target(s). This process, often termed "target fishing" or "reverse docking," uses the compound's structure as a "bait" to screen against a large library of known protein structures.[3][4][5]

The Rationale for Target Hypothesis

The structure of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone contains a benzophenone scaffold and a methanesulfonyl group. The sulfonyl group is a common feature in a class of drugs known as kinase inhibitors, which are pivotal in cancer therapy.[6][7] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many cancers.[8] Therefore, a plausible hypothesis is that our compound may exhibit inhibitory activity against a protein kinase.

For the purpose of this case study, we will hypothesize that Aurora Kinase B (AURKB) is a primary target. AURKB is a serine/threonine kinase that is essential for proper chromosome segregation and cytokinesis. Its overexpression is linked to tumorigenesis, making it a validated target for cancer therapy.[9]

Computational Target Fishing Workflow

The general workflow for in silico target identification is as follows:

Caption: A conceptual workflow for in silico target identification.

Part 2: Molecular Docking Analysis

With a hypothesized target, the next step is to predict the binding mode and affinity of our compound within the active site of AURKB. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11]

Rationale and Objective

The primary objectives of molecular docking in this context are:

-

To determine if the compound can physically fit within the ATP-binding pocket of AURKB.

-

To predict the binding energy, which serves as an estimate of binding affinity.

-

To identify the key amino acid residues involved in the interaction, providing insights into the mechanism of inhibition.

Experimental Protocol: Molecular Docking

1. Preparation of the Receptor (AURKB):

- Obtain Structure: Download the X-ray crystal structure of human Aurora Kinase B from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4AF3 , which is a structure of AURKB in complex with an inhibitor.[11]

- Clean Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

- Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

- Assign Charges: Assign partial charges to all atoms of the protein (e.g., using the Gasteiger charge calculation method).

2. Preparation of the Ligand:

- Generate 3D Structure: Create a 3D structure of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone using a molecular builder and minimize its energy to obtain a stable conformation.

- Assign Charges: Assign partial charges to the ligand atoms.

- Define Torsions: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Docking Simulation:

- Define the Binding Site: Define the coordinates of the binding site (the "grid box") based on the location of the co-crystallized ligand in the original PDB structure. This ensures the docking simulation is focused on the known active site.

- Run Docking Algorithm: Use a docking program like AutoDock Vina to perform the docking simulation. The algorithm will explore various conformations and orientations of the ligand within the binding site.[12]

- Scoring: The program will calculate the binding affinity (in kcal/mol) for the most favorable binding poses.

Predicted Binding Mode and Interactions

The docking results suggest that (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone binds favorably within the ATP-binding pocket of AURKB. The predicted binding energy and key interactions are summarized below.

| Property | Predicted Value/Interaction |

| Binding Affinity | -9.2 kcal/mol |

| Key Hydrogen Bonds | The sulfonyl group (SO2) acts as a hydrogen bond acceptor with the backbone NH of Ala213 in the hinge region. |

| Hydrophobic Interactions | The 4-fluorophenyl ring occupies a hydrophobic pocket formed by Val146 , Leu210 , and Leu263 . |

| Other Interactions | The 3-methanesulfonylphenyl ring is positioned near the gatekeeper residue, Leu210 . |

Note: The data in this table is illustrative for this case study.

The formation of a hydrogen bond with the hinge region (Ala213) is a canonical interaction for many kinase inhibitors and lends confidence to our hypothetical binding mode.[6]

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This allows us to assess the stability of the predicted binding mode and to understand the conformational changes that may occur upon ligand binding.[13][14][15]

Rationale and Objective

The goals of our MD simulation are:

-

To evaluate the stability of the docked pose of our compound within the AURKB active site.

-

To analyze the persistence of key interactions (like the hinge hydrogen bond) over the simulation time.

-

To understand the flexibility of different regions of the protein-ligand complex.

MD Simulation Workflow

Caption: A typical workflow for a molecular dynamics simulation.

Analysis of MD Simulation Results

After a 100-nanosecond simulation, the trajectory is analyzed to extract key metrics.

| Metric | Observation | Interpretation |

| RMSD (Root Mean Square Deviation) | The RMSD of the protein backbone and the ligand stabilize after ~20 ns, with fluctuations below 2.5 Å and 1.5 Å respectively. | The complex reaches a stable equilibrium, indicating a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | The hinge region (residues 210-216) shows low fluctuation, while the activation loop shows higher flexibility. | The binding of the ligand stabilizes the hinge region. The activation loop remains flexible, which is typical for kinases. |

| Hydrogen Bond Occupancy | The hydrogen bond between the sulfonyl group and Ala213 is maintained for >85% of the simulation time. | This key interaction is stable and likely a major contributor to the binding affinity. |

Note: The data in this table is illustrative for this case study.

The MD simulation results support the docking prediction, suggesting that (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone forms a stable complex with AURKB.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a ligand-based drug design approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17] A robust QSAR model can be used to predict the activity of newly designed compounds, guiding the lead optimization process.[10][18]

Rationale and Objective

Although we only have one compound, it is crucial to understand the principles of QSAR for future development. The objective would be to build a predictive model that can answer questions like:

-

Which structural features are most important for AURKB inhibition?

-

How can we modify our lead compound to improve its potency?

Protocol for Building a QSAR Model

1. Data Collection:

- Synthesize or computationally design a series of analogs of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone with variations in different parts of the molecule.

- Experimentally measure the biological activity (e.g., IC50 value) of each compound against AURKB.[10]

2. Descriptor Calculation:

- For each molecule, calculate a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., 2D fingerprints).

3. Model Building:

- Divide the dataset into a training set (to build the model) and a test set (to validate it).

- Use a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest) to build a mathematical equation that correlates the descriptors with the biological activity.[16]

4. Model Validation:

- Use the test set to evaluate the predictive power of the model. Key validation metrics include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. A good model will have high values for both.

Part 5: ADMET Prediction

A potent drug is useless if it cannot reach its target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to assess the "drug-likeness" of a compound.[19][20][21] In silico ADMET models can predict these properties early in the drug discovery process, saving significant time and resources.[22]

Rationale and Objective

The objective is to computationally estimate the pharmacokinetic and toxicological properties of our lead compound to identify any potential liabilities that may hinder its development.

Predicted ADMET Properties

Using various online tools and software (e.g., SwissADME, pkCSM), we can predict the ADMET profile of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone.[20][]

| Property Category | Parameter | Predicted Value | Implication |

| Absorption | Caco-2 Permeability | High | Good potential for oral absorption. |

| Human Intestinal Absorption | > 90% | Likely to be well-absorbed from the gut. | |

| Distribution | BBB Permeability | Low | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. |

| Plasma Protein Binding | ~95% | High binding to plasma proteins, which may affect its free concentration. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP3A4. | |

| Excretion | Total Clearance | Moderate | Expected to have a reasonable half-life in the body. |

| Toxicity | AMES Mutagenicity | No | Unlikely to be mutagenic. |

| hERG I Inhibition | Low risk | Low risk of causing cardiotoxicity. |

Note: The data in this table is illustrative for this case study.

The in silico ADMET profile suggests that the compound has generally favorable drug-like properties, with the potential for CYP3A4-mediated drug-drug interactions being a key area to monitor in further studies.

Conclusion and Future Directions

This in-depth technical guide has demonstrated a comprehensive in silico workflow for the characterization of a novel small molecule, (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, as a hypothetical inhibitor of Aurora Kinase B. Through a combination of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we have built a strong computational case for this compound as a promising starting point for a drug discovery program.

The key takeaways from this case study are:

-

The compound is predicted to bind with high affinity and stability to the ATP-binding site of AURKB, forming canonical interactions with the hinge region.

-

The compound exhibits a generally favorable drug-like ADMET profile, with a specific area of concern identified for further investigation (CYP3A4 inhibition).

The next logical steps, guided by these in silico findings, would be:

-

Chemical Synthesis: Synthesize (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone.

-

In Vitro Validation: Experimentally validate the predicted activity by testing the compound in an AURKB enzymatic assay and in cancer cell lines.

-

Lead Optimization: Based on the validated results and the structural insights from our models, design and synthesize analogs to improve potency and selectivity, guided by a prospective QSAR model.

By integrating these computational techniques into the early stages of drug discovery, we can accelerate the design-test-analyze cycle, increase the probability of success, and ultimately bring novel therapeutics to patients more efficiently.[1][2]

References

-

Kharkar, P. S., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(7), 707-715. [Link]

-

Gavrić, A., et al. (2020). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873. [Link]

-

Gushchina, I. V., et al. (2023). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. ACS Omega. [Link]

-

Agnihotri, S., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]

-

Dey, P., et al. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Pharmaceuticals, 16(8), 1124. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Sánchez-Tejeda, A., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2174, 31-43. [Link]

-

Gavrić, A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 873. [Link]

-

Zhong, Z., et al. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. Journal of Translational Medicine, 22(1), 22. [Link]

-

Rognan, D. (2012). Computational approaches to target fishing and ligand profiling. AIP Conference Proceedings, 1456(1), 19-21. [Link]

-

Salmas, R. E., et al. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology. [Link]

-

Chen, Y., et al. (2016). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in Chemistry, 4, 37. [Link]

-

Adelusi, T. I., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal, 23, 11-20. [Link]

-

Kharkar, P. S., et al. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future Medicinal Chemistry, 6(3), 249-261. [Link]

-

Mondal, C. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

Kharkar, P. S., et al. (2016). Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). 3D structure of Aurora Kinase B protein retrieved from RCSB PDB database (PDB ID: 4AF3). ResearchGate. [Link]

-

Li, Y., et al. (2013). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry, 5(3), 225-227. [Link]

-

RCSB PDB. (2008). 2VRX: Structure of Aurora B kinase in complex with ZM447439. RCSB PDB. [Link]

-

El Bairi, K., et al. (2023). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Journal of Biosciences and Medicines, 11(11), 225-248. [Link]

-

Merz, K. M., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2459-2470. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

Protheragen. (n.d.). Target Fishing. Protheragen. [Link]

-

Xu, D., et al. (2021). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4361. [Link]

-

May, A., et al. (2014). Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods. BMC Bioinformatics, 15(Suppl 16), S3. [Link]

-

Salvatore, G., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(19), 5991. [Link]

-

RCSB PDB. (2014). 4C2V: Aurora B kinase in complex with the specific inhibitor Barasertib. RCSB PDB. [Link]

-

Lee, S., et al. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega. [Link]

-

RCSB PDB. (2012). 4AF3: Human Aurora B Kinase in complex with INCENP and VX-680. RCSB PDB. [Link]

-

Wang, Y., et al. (2017). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Scientific Reports, 7(1), 11131. [Link]

-

Kaserer, T., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

-

Wikipedia. (n.d.). Aurora kinase B. Wikipedia. [Link]

-

Kaserer, T., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules, 25(14), 3148. [Link]

-

Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates? Aurlide. [Link]

-

Sadybekov, A. V., et al. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 55(13), 6035-6043. [Link]

-

Fella, C., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6331. [Link]

-

Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22938-22953. [Link]

-

Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22938-22953. [Link]

-

Angene Chemical. (n.d.). (4-Fluorophenyl)(phenyl)methanone. Angene Chemical. [Link]

-

Pharmaffiliates. (n.d.). Cyclopropyl(4-fluorophenyl)methanone. Pharmaffiliates. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Recent Advances in In Silico Target Fishing [mdpi.com]

- 3. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 5. Target Fishing - Protheragen [wavefunction.protheragen.ai]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 9. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rcsb.org [rcsb.org]

- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 13. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. aurlide.fi [aurlide.fi]

- 22. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, a diaryl methanone scaffold of significant interest in contemporary drug discovery. We will explore the synthesis, biological targets, and the intricate interplay of its structural components—the 4-fluorophenyl ring, the 3-methanesulfonylphenyl moiety, and the central ketone linker—in modulating biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of small molecule therapeutics. We will delve into the mechanistic rationale behind experimental design, present detailed protocols, and offer field-proven insights to guide the development of potent and selective drug candidates based on this privileged scaffold.

Introduction: The Emergence of Diaryl Methanones in Drug Discovery

The diaryl methanone core is a versatile scaffold that has featured in a multitude of biologically active molecules. Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of its pendant aryl rings, facilitating interactions with a diverse range of biological targets. The subject of this guide, (4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, represents a particularly compelling starting point for drug discovery programs, primarily targeting metabolic diseases through the inhibition of ketohexokinase (KHK) .